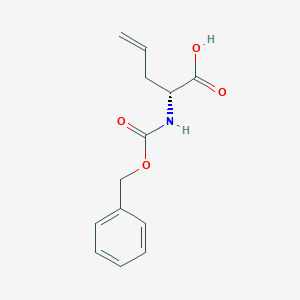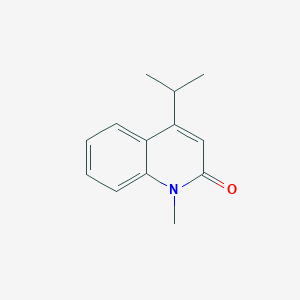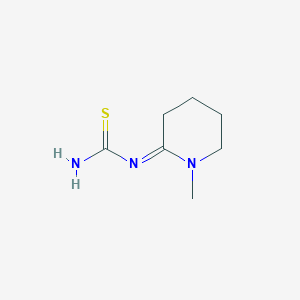
(1-Methyl-2-piperidinylidene)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-piperidinylidene)thiourea (MPPT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This molecule is a thiourea derivative that contains a piperidine ring and a methyl group. MPPT has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of (1-Methyl-2-piperidinylidene)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Methyl-2-piperidinylidene)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. (1-Methyl-2-piperidinylidene)thiourea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
生化学的および生理学的効果
(1-Methyl-2-piperidinylidene)thiourea has been shown to have various biochemical and physiological effects. (1-Methyl-2-piperidinylidene)thiourea has been shown to have antioxidant properties, which can help protect cells from oxidative stress. (1-Methyl-2-piperidinylidene)thiourea has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
(1-Methyl-2-piperidinylidene)thiourea has several advantages for lab experiments. (1-Methyl-2-piperidinylidene)thiourea is a relatively stable compound that can be easily synthesized and purified. (1-Methyl-2-piperidinylidene)thiourea has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using (1-Methyl-2-piperidinylidene)thiourea in lab experiments. (1-Methyl-2-piperidinylidene)thiourea has low solubility in water, which can make it difficult to dissolve in aqueous solutions. (1-Methyl-2-piperidinylidene)thiourea also has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of (1-Methyl-2-piperidinylidene)thiourea. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Future research could focus on optimizing the synthesis methods for (1-Methyl-2-piperidinylidene)thiourea to improve its effectiveness as a therapeutic agent. Future research could also investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to target specific enzymes and signaling pathways involved in disease processes. Additionally, future research could investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to be used in combination with other therapeutic agents to enhance their effectiveness.
合成法
(1-Methyl-2-piperidinylidene)thiourea can be synthesized using various methods, including the reaction of piperidine with thiourea in the presence of a catalyst or the reaction of piperidine with isothiocyanate. The reaction of piperidine with thiourea in the presence of a catalyst is the most common method used for the synthesis of (1-Methyl-2-piperidinylidene)thiourea. This method involves the reaction of piperidine with thiourea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization.
科学的研究の応用
(1-Methyl-2-piperidinylidene)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-Methyl-2-piperidinylidene)thiourea has been shown to have anti-inflammatory, antioxidant, and antitumor properties. (1-Methyl-2-piperidinylidene)thiourea has been investigated as a potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
126826-79-7 |
|---|---|
製品名 |
(1-Methyl-2-piperidinylidene)thiourea |
分子式 |
C7H13N3S |
分子量 |
171.27 g/mol |
IUPAC名 |
(E)-(1-methylpiperidin-2-ylidene)thiourea |
InChI |
InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+ |
InChIキー |
DJIPCSXZWOUNKX-UHFFFAOYSA-N |
異性体SMILES |
CN\1CCCC/C1=N\C(=S)N |
SMILES |
CN1CCCCC1=NC(=S)N |
正規SMILES |
CN1CCCCC1=NC(=S)N |
同義語 |
(1-Methyl-2-piperidinylidene)thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



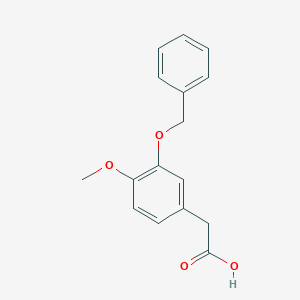
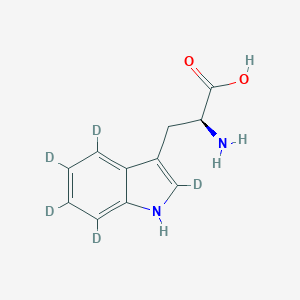
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
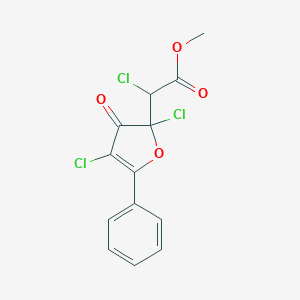
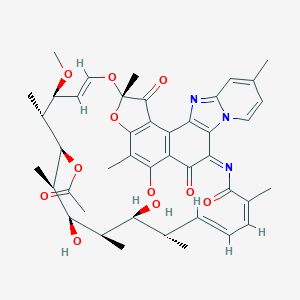
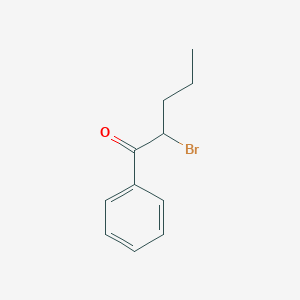
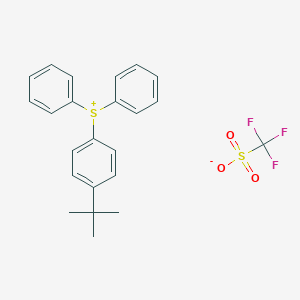
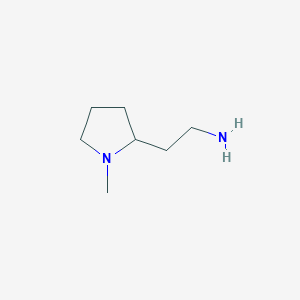
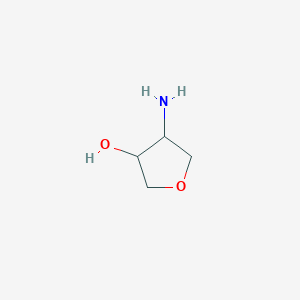
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
